Dimethyl((2-[(prop-2-YN-1-YL)amino]ethyl))amine
Description
Chemical Structure: Dimethyl((2-[(prop-2-yn-1-yl)amino]ethyl))amine (IUPAC: N,N-dimethyl-2-((prop-2-yn-1-yl)amino)ethylamine) is a tertiary amine featuring a dimethylamino group and a propargylamine (prop-2-yn-1-yl) moiety connected via an ethyl linker. Its molecular formula is C₇H₁₃N₃, with a molecular weight of 139.20 g/mol.
Properties
Molecular Formula |
C7H14N2 |
|---|---|
Molecular Weight |
126.20 g/mol |
IUPAC Name |
N',N'-dimethyl-N-prop-2-ynylethane-1,2-diamine |
InChI |
InChI=1S/C7H14N2/c1-4-5-8-6-7-9(2)3/h1,8H,5-7H2,2-3H3 |
InChI Key |
ZZXKCTQNGMSDPR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNCC#C |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Reagents
- 2-(Dimethylamino)ethylamine or ethylenediamine derivatives as the amine backbone.
- Propargyl bromide or propargyl chloride as the alkyne source.
- Palladium catalysts (e.g., Pd(PPh3)4) and copper co-catalysts for Sonogashira coupling.
- Bases such as triethylamine or diisopropylethylamine (DIPEA).
- Solvents including tetrahydrofuran (THF), dimethylformamide (DMF), or acetonitrile.
Stepwise Synthetic Route
| Step | Reaction Type | Description | Conditions/Notes |
|---|---|---|---|
| 1 | Nucleophilic Substitution | Alkylation of dimethylaminoethylamine with propargyl bromide to introduce the alkyne group | Base-mediated, inert atmosphere, moderate temperature |
| 2 | Sonogashira Coupling (optional) | Coupling of terminal alkyne with suitable halogenated amine derivatives to extend complexity | Pd(0) catalyst, CuI co-catalyst, base, inert gas |
| 3 | Purification | Column chromatography or distillation to isolate pure product | Use of silica gel, gradient elution |
Representative Reaction Scheme
$$
\text{(CH}3)2\text{N-CH}2\text{-CH}2\text{-NH}2 + \text{Br-CH}2\text{-C}\equiv\text{CH} \xrightarrow[\text{Base}]{\text{Solvent}} \text{(CH}3)2\text{N-CH}2\text{-CH}2\text{-NH-CH}_2\text{-C}\equiv\text{CH}
$$
$$
\text{R-I} + \text{HC}\equiv\text{C-R'} \xrightarrow[\text{CuI}]{\text{Pd(PPh}3)4, \text{Base}} \text{R-C}\equiv\text{C-R'}
$$
Mechanistic Insights
- The alkylation involves nucleophilic attack by the secondary amine nitrogen on the electrophilic carbon of propargyl halide, forming a new C–N bond.
- Sonogashira coupling proceeds via oxidative addition of the halide to Pd(0), transmetallation with copper acetylide, and reductive elimination to form the C–C alkyne bond.
- The alkyne group remains intact and reactive, allowing further functionalization if needed.
Analytical and Purification Techniques
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure, especially the presence of the alkyne proton and tertiary amine environment.
- Infrared (IR) Spectroscopy: Detects the characteristic alkyne C≡C stretch (~2100–2200 cm⁻¹).
- Mass Spectrometry (MS): Verifies molecular weight and purity.
- Chromatography: Silica gel column chromatography is standard for purification.
Summary Table of Preparation Methods
| Method | Key Reagents | Catalysts/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Direct Alkylation | Dimethylaminoethylamine, Propargyl bromide | Base (Et3N), inert atmosphere, RT to 50°C | Simple, straightforward | Possible side reactions, overalkylation |
| Sonogashira Coupling | Halogenated amine, Terminal alkyne | Pd(PPh3)4, CuI, base, inert gas | High selectivity, efficient for complex molecules | Requires expensive catalysts, sensitive to moisture |
| Reductive Amination (alternative) | Amino aldehydes, propargyl amines | Reducing agent (NaBH4, etc.) | Mild conditions, versatile | Multi-step, longer synthesis |
Research Findings and Applications
- The compound serves as a building block in medicinal chemistry for synthesizing biologically active molecules, leveraging its alkyne for click chemistry and conjugation reactions.
- The tertiary amine functionality imparts nucleophilicity and basicity, enabling further derivatization.
- Recent studies highlight its use in palladium-catalyzed coupling reactions to prepare complex heterocycles and pharmacophores.
Chemical Reactions Analysis
Cycloaddition Reactions
The alkyne moiety in this compound facilitates cycloaddition reactions, particularly in click chemistry applications.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The compound reacts with azides to form 1,4-disubstituted 1,2,3-triazoles under Cu(I) catalysis. This reaction is highly regioselective and occurs at room temperature with yields exceeding 90% in optimized conditions.
Mechanistic Insights
-
Step 1 : Cu(I) coordinates to the terminal alkyne, forming a π-complex.
-
Step 2 : Azide undergoes nucleophilic attack on the activated alkyne, forming a six-membered transition state.
-
Step 3 : Cyclization yields the triazole product.
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
In contrast to CuAAC, Ru catalysts (e.g., Cp*RuCl(PPh₃)₂) promote the formation of 1,5-disubstituted triazoles. The reaction proceeds via a ruthenium-bound metallacycle intermediate, with DFT calculations indicating a rate-determining metathesis step (activation energy: 11.5 kcal/mol) .
| Parameter | CuAAC | RuAAC |
|---|---|---|
| Regioselectivity | 1,4-disubstituted triazole | 1,5-disubstituted triazole |
| Catalyst | Cu(I) | Ru complexes (e.g., Cp*RuCl) |
| Reaction Temperature | 25–50°C | 60–100°C |
| Yield Range | 85–98% | 70–92% |
Nucleophilic Substitution Reactions
The tertiary amine group acts as a nucleophile in alkylation and acylation reactions:
Alkylation
Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts. For example:
This reaction occurs in polar aprotic solvents (e.g., DMF) at 60–80°C with 75–85% yields.
Acylation
Undergoes acylation with acid chlorides (e.g., acetyl chloride) to produce amides:
Reaction conditions: 0–5°C in dichloromethane, 70–80% yields.
Role in Sonogashira Coupling
The alkyne group participates in palladium-catalyzed cross-couplings with aryl halides. For instance, coupling with iodobenzene yields a diarylalkyne:
Key conditions:
-
Catalyst: Pd(PPh₃)₄/CuI
-
Solvent: Triethylamine/THF
-
Temperature: 80–100°C
-
Yield: 65–78%.
Acid-Base Reactivity
The dimethylamino group exhibits basicity (pKa ≈ 9.5 in water), enabling protonation in acidic media to form water-soluble ammonium salts. This property is exploited in purification and pH-dependent drug delivery systems .
Oxidation Reactions
The alkyne undergoes oxidative cleavage with ozone or KMnO₄ to form carboxylic acids:
Reaction requires anhydrous conditions and yields 60–70%.
Scientific Research Applications
Dimethyl((2-[(prop-2-YN-1-YL)amino]ethyl))amine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in neurodegenerative diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of Dimethyl((2-[(prop-2-YN-1-YL)amino]ethyl))amine involves its interaction with specific molecular targets, such as enzymes and receptors. The propargyl group is known to inhibit monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters. By inhibiting MAO, the compound can increase the levels of neurotransmitters, potentially offering therapeutic benefits in conditions like Parkinson’s disease.
Comparison with Similar Compounds
Key Features :
- Tertiary amine : Enhances lipophilicity and metabolic stability.
- Propargyl group : Enables participation in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) .
- Ethyl linker : Balances flexibility and steric effects for molecular interactions.
Applications :
Primarily used as a synthetic intermediate in pharmaceuticals, agrochemicals, and materials science. Its propargyl group facilitates bioconjugation and polymer synthesis .
Comparison with Structurally Similar Compounds
N-Methyl-N-(prop-2-yn-1-yl)prop-2-yn-1-amine ()
- Structure : Contains two propargyl groups attached to a methylated nitrogen (C₇H₁₀N₂).
- Key Differences :
- Lacks the ethyl linker and dimethyl substitution, reducing steric bulk.
- Higher reactivity due to dual propargyl groups.
- Applications : Used in crosslinking reactions and as a precursor for heterocyclic compounds .
| Property | Target Compound | N-Methyl-N-(prop-2-yn-1-yl)prop-2-yn-1-amine |
|---|---|---|
| Molecular Weight | 139.20 g/mol | 122.17 g/mol |
| Functional Groups | Tertiary amine, propargyl | Secondary amine, dual propargyl |
| Reactivity | Moderate | High (dual alkyne groups) |
| Applications | Bioconjugation | Polymer crosslinking |
4-(2-(Prop-2-yn-1-ylamino)ethyl)benzenesulfonamide ()
- Structure: Combines a propargylaminoethyl group with a sulfonamide-substituted benzene ring (C₁₁H₁₃N₃O₂S).
- Key Differences: Sulfonamide group enhances hydrophilicity and hydrogen-bonding capacity.
- Applications : Antimicrobial agent and enzyme inhibitor due to sulfonamide pharmacophore .
| Property | Target Compound | 4-(2-(Prop-2-yn-1-ylamino)ethyl)benzenesulfonamide |
|---|---|---|
| Molecular Weight | 139.20 g/mol | 275.31 g/mol |
| Solubility | Moderate (lipophilic) | High (polar sulfonamide) |
| Bioactivity | Intermediate | Antibacterial, enzyme inhibition |
3-(2-(Di(prop-2-yn-1-yl)amino)ethyl)-1H-indol-5-yl Cinnamate ()
- Structure: Features a di-propargylaminoethyl group attached to an indole-cinnamate hybrid (C₂₅H₂₁N₃O₂).
- Key Differences :
- Indole and cinnamate moieties confer fluorescence and antioxidant properties.
- Dual propargyl groups enable multifunctional conjugation.
- Applications : Dual NRF2 inducer and MAO-B inhibitor for Parkinson’s disease treatment .
| Property | Target Compound | 3-(2-(Di(prop-2-yn-1-yl)amino)ethyl)-1H-indol-5-yl Cinnamate |
|---|---|---|
| Molecular Weight | 139.20 g/mol | 403.46 g/mol |
| Complexity | Low | High (aromatic systems) |
| Pharmacological Role | Intermediate | Neuroprotective, antioxidant |
Biological Activity
Dimethyl((2-[(prop-2-YN-1-YL)amino]ethyl))amine, a compound with potential pharmacological applications, has garnered attention for its biological activity. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.
This compound can be synthesized through various organic reactions involving propargyl amines and dimethylamines. The incorporation of the prop-2-yn-1-yl group is critical for enhancing the compound's biological properties. The synthesis typically involves:
- Starting Materials : Propargyl bromide and dimethylamine.
- Reaction Conditions : Conducted under basic conditions with appropriate solvents.
- Yield : Generally high yields (up to 90%) are reported for the final product.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a related compound demonstrated an IC50 value of 86 μM against liver cancer cell lines (WRL-68) in MTT assays, indicating moderate cytotoxicity .
| Compound | Cell Line | IC50 (μM) | Activity Type |
|---|---|---|---|
| This compound | WRL-68 | 86 | Cytotoxic |
| Compound X | Caco2 | 25 | Cytotoxic |
| Compound Y | MCF-7 | 40 | Cytotoxic |
Acetylcholinesterase Inhibition
The compound has also been evaluated for its potential as an acetylcholinesterase (AChE) inhibitor. A related study showed that certain derivatives exhibited IC50 values ranging from 0.089 to 0.746 μM against AChE, suggesting that modifications in the structure could enhance inhibitory activity .
Structure-Activity Relationships (SAR)
The biological activity of this compound is influenced by its molecular structure. Key findings from SAR studies include:
- Substituent Effects : The presence of the propynyl group significantly enhances biological activity.
- Functional Groups : Amino groups at specific positions contribute to improved binding affinity and biological efficacy.
- Molecular Interactions : Docking studies suggest that hydrogen bonding interactions with target enzymes are crucial for activity.
Study on Tumor Xenografts
In a notable case study, a derivative of this compound was tested in immunocompromised mice with tumor xenografts. Administered at a dose of 60 mg/kg/day, it significantly inhibited tumor growth compared to controls, correlating with reduced phosphorylation of AKT and ERK pathways, which are critical for cell proliferation .
Enzyme Inhibition Studies
Another study focused on the inhibition of metabolic enzymes, showing that derivatives of the compound effectively inhibited AChE and other metabolic enzymes involved in neurological disorders .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing dimethyl((2-[(prop-2-yn-1-yl)amino]ethyl))amine, and how can purity be maximized?
- Methodological Answer : The compound can be synthesized via reductive amination using sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation with Pd/C under controlled hydrogen pressure. Key parameters include maintaining a pH of 6–7 (acetic acid buffer) for reductive amination and ensuring anhydrous conditions for hydrogenation. Purification via fractional distillation or preparative HPLC (C18 column, acetonitrile/water gradient) is recommended to achieve >95% purity. Monitoring intermediates by TLC (silica gel, ninhydrin visualization) ensures reaction progression .
Q. Which analytical techniques are critical for characterizing this compound and its intermediates?
- Methodological Answer :
- NMR (¹H/¹³C) : Assign peaks using deuterated solvents (e.g., CDCl3) to confirm amine proton environments (δ 1.5–2.5 ppm) and alkyne protons (δ 2.8–3.2 ppm).
- LC-MS : Electrospray ionization (ESI+) in m/z range 50–500 detects molecular ions ([M+H]+) and fragmentation patterns.
- FT-IR : Confirm N-H stretches (~3300 cm⁻¹) and alkyne C≡C stretches (~2100 cm⁻¹).
- X-ray crystallography (if crystalline): Resolve steric effects from the dimethyl and propargyl groups .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- Storage : Under nitrogen atmosphere at 2–8°C in amber glass to prevent oxidation.
- PPE : Nitrile gloves, lab coat, and safety goggles. Use fume hoods for synthesis.
- Spill Management : Neutralize with 5% acetic acid, absorb with vermiculite, and dispose as hazardous waste (UN2735, Packing Group III) .
Advanced Research Questions
Q. How does the compound’s reactivity vary under different catalytic conditions (e.g., transition-metal vs. organocatalytic systems)?
- Methodological Answer :
- Transition-metal catalysis : Cu(I)-catalyzed alkyne-azide cycloaddition (CuAAC) targets propargyl groups for bioconjugation. Optimize ligand choice (e.g., TBTA) to suppress side reactions.
- Organocatalysis : Proline derivatives catalyze asymmetric Mannich reactions; monitor enantiomeric excess via chiral HPLC (Chiralpak AD-H column).
- Contradictions : Pd/C may hydrogenate alkyne groups unintentionally; use Lindlar catalyst for selective amine reduction .
Q. How can computational models resolve discrepancies between predicted and experimental NMR spectra?
- Methodological Answer :
- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis set to simulate ¹H/¹³C shifts. Compare with experimental data (δ ± 0.2 ppm tolerance).
- Dynamic Effects : Account for solvent polarity (PCM model) and conformational flexibility (MD simulations >100 ns).
- Validation : Cross-check with DEPT-135 and HSQC to resolve overlapping signals .
Q. What strategies can elucidate the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Docking Studies (AutoDock Vina) : Screen against PDB entries (e.g., acetylcholinesterase, 4EY7) to identify hydrogen-bonding motifs (amine NH → Glu199).
- SPR Biosensing : Immobilize target proteins on CM5 chips; analyze binding kinetics (ka/kd) at varying compound concentrations (1 nM–100 µM).
- Mutagenesis : Replace key residues (e.g., Ser203Ala) to test binding hypotheses .
Q. What methodologies assess the environmental impact of this compound in ecotoxicology studies?
- Methodological Answer :
- Degradation Pathways : Use LC-QTOF to identify photolysis byproducts (UV irradiation at 254 nm, pH 7).
- Bioaccumulation : Expose Daphnia magna to 0.1–10 mg/L; measure BCF (bioconcentration factor) via GC-MS.
- Toxicity : EC50 determination in algal growth inhibition tests (OECD 201) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
